molecular formula C14H13N3O2 B2891053 3-(hydroxymethyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1707603-56-2

3-(hydroxymethyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2891053
CAS RN: 1707603-56-2
M. Wt: 255.277
InChI Key: OJPMLQWRYKVCHX-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give insights into its reactivity .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. The functional groups present in the molecule can help predict its reactivity. Various analytical techniques can be used to monitor these reactions and identify the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can be determined using various experimental techniques .

Scientific Research Applications

Synthesis and Chemical Properties

One study discusses the synthesis, annulation, and heterofunctionalization of 4-hydrazinylpyrazolo[1,5-a]pyrazines, which involve reactions forming derivatives with fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. These reactions utilize compounds like acetylacetone and ethoxymethylene derivatives of malononitrile or ethyl cyanoacetate to synthesize 4-(1-pyrazolyl)-substituted pyrazolo[1,5-a]pyrazines (Tsizorik et al., 2018).

Another research avenue explores the synthesis of pyrazolo[4′,3′:5,6]pyrazino[2,3‐c]pyrazoles and pyrazolo[4′,3′:5,6]pyrazino[2,3‐d]pyrimidines, highlighting their application to polyester fibers as disperse dyes and their fastness properties, which indicates potential applications in material sciences and textile engineering (Rangnekar, 2007).

Potential Applications in Medicinal Chemistry

Research on 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives reveals the discovery of compounds that can induce apoptosis in lung cancer cells, specifically H322 lung cancer cells. This suggests potential therapeutic applications for treating certain types of cancer (Lv et al., 2012).

Another study on 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones introduces a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that exhibit significant anti-inflammatory properties without the ulcerogenic activity commonly associated with traditional NSAIDs, suggesting a potential for safer pain management solutions (Auzzi et al., 1983).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through toxicology studies. This can include testing for acute toxicity, chronic toxicity, carcinogenicity, and environmental toxicity .

Future Directions

Future research on a compound could involve improving its synthesis, studying its reactivity, investigating its mechanism of action, or developing new applications for the compound .

properties

IUPAC Name

3-(hydroxymethyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-16-7-8-17-13(14(16)19)11(9-18)12(15-17)10-5-3-2-4-6-10/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPMLQWRYKVCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C(=C(C(=N2)C3=CC=CC=C3)CO)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(hydroxymethyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

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